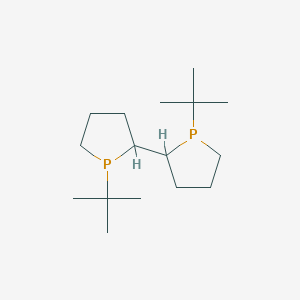

(2R,2'R)-1,1'-di-tert-butyl-2,2'-biphospholane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane is a chiral organophosphorus compound that has garnered significant interest in various fields of chemistry. This compound is characterized by its unique biphospholane structure, which includes two phosphorus atoms each bonded to a tert-butyl group. The chiral nature of this compound makes it particularly valuable in asymmetric synthesis and catalysis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane typically involves the reaction of tert-butylphosphine with a suitable dihalide precursor under controlled conditions. One common method includes the use of a Grignard reagent to facilitate the formation of the biphospholane ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphorus atoms.

Industrial Production Methods

On an industrial scale, the production of (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its enantiomerically pure form.

化学反应分析

Dimerization and Cycloaddition Reactions

Phosphorus heterocycles with bulky tert-butyl groups often undergo dimerization or cycloaddition under Lewis-acid or transition-metal catalysis. For example:

-

Tri-tert-butylphosphatetrahedrane isomerizes to tri-tert-butylphosphacyclobutadiene in the presence of BPh₃, forming a ladderane-type dimer ( ).

-

Similar reactivity is observed with 1,1-dichloro-2,2-di-tert-butyldiphosphane , which dimerizes into phosphanylphosphinidene complexes when treated with lithiated molybdenum or tungsten carbonyls ( ).

Key Data:

| Substrate | Reaction Conditions | Product | Yield | Characterization Methods |

|---|---|---|---|---|

| Tri-tert-butylphosphatetrahedrane | 0.2 equiv BPh₃, C₆H₆, 22°C, 3 h | Ladderane dimer | 72% | ³¹P NMR, X-ray, DFT |

| 1,1-Dichloro-2,2-di-tert-butyldiphosphane | [Cp*(OC)₃M]Li (M = Mo, W), THF, 25°C | [Cp*(OC)₃M(η²-P₂)]₂ | 65–75% | NMR, X-ray |

Transition-Metal Coordination

Phosphorus ligands with steric bulk are effective in stabilizing low-coordinate metal complexes:

-

Tri-tert-butylphosphacyclobutadiene reacts with (Ph₃P)₂Pt(C₂H₄) to form platinum-phosphorus adducts ( ).

-

Di-tert-butyldiphosphanes coordinate to Mo/W carbonyls, forming dimeric structures with bridging phosphorus ligands ( ).

Mechanistic Insight:

-

The tert-butyl groups enforce steric protection, preventing over-coordination and stabilizing reactive intermediates.

-

DFT studies confirm that dimerization proceeds via zwitterionic intermediates and reductive elimination ( ).

Lewis-Acid-Mediated Rearrangements

Bulky phospholanes undergo rearrangements under Lewis-acid conditions:

-

Tri-tert-butylphosphatetrahedrane reacts with BPh₃ to generate zwitterionic bicyclobutane intermediates , which undergo transannular C–C cleavage to yield cyclobutadiene derivatives ( ).

Reaction Pathway:

-

C–P bond scission by BPh₃.

-

Formation of zwitterionic intermediate.

-

Elimination of BPh₃ and rearrangement.

Steric Effects on Reactivity

The tert-butyl groups in biphospholanes influence regioselectivity and reaction feasibility:

-

1,4-Di-tert-butyl-2,5-dimethoxybenzene synthesis demonstrates that bulky substituents block polyalkylation at sterically hindered positions ( ).

-

Similar steric effects likely limit unwanted side reactions in (2R,2'R)-1,1'-di-tert-butyl-2,2'-biphospholane , favoring selective mono- or dimerization.

Theoretical Predictions

Quantum chemical calculations (B3LYP-D3BJ/def2-TZVP(-f) and DLPNO-CCSD(T)) predict:

科学研究应用

(2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the formation of chiral products with high enantiomeric excess.

Biology: The compound’s chiral nature makes it useful in the study of enzyme mechanisms and the development of chiral drugs.

Medicine: It is employed in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

Industry: The compound is used in the production of fine chemicals and materials that require precise chiral control.

作用机制

The mechanism by which (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, influencing the stereochemistry of the products. The molecular targets include various transition metals, and the pathways involved often pertain to catalytic cycles in asymmetric synthesis.

相似化合物的比较

Similar Compounds

- (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphosphine

- (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane oxide

Uniqueness

What sets (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane apart from similar compounds is its high stability and the ability to form highly enantioselective catalysts. Its unique biphospholane structure provides steric hindrance that enhances selectivity in catalytic reactions, making it a preferred choice in asymmetric synthesis.

生物活性

(2R,2'R)-1,1'-di-tert-butyl-2,2'-biphospholane, also known as (1S,1'S,2R,2'R)-(+)-1,1'-di-tert-butyl-[2,2']-diphospholane, is a phosphine compound with significant applications in catalysis and organic synthesis. Its unique structure contributes to its biological activity, particularly in the context of its potential as a ligand in various biochemical interactions.

- Molecular Formula : C16H32P2

- Molecular Weight : 286.37 g/mol

- CAS Number : 470480-32-1

Biological Activity Overview

Research indicates that biphospholanes exhibit diverse biological activities. The following sections detail specific findings related to the biological activity of this compound.

Antioxidant Activity

Studies have shown that certain biphospholanes can act as antioxidants. They may reduce oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

| Compound | Antioxidant Activity |

|---|---|

| This compound | Moderate to High |

| Other Biphospholanes | Variable |

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit pathways leading to inflammation by modulating the expression of pro-inflammatory cytokines.

Case Studies and Research Findings

-

In Vitro Studies : Research conducted on various cell lines indicates that this compound can inhibit the production of inflammatory mediators such as TNF-α and IL-6.

- Example : A study found that treatment with this compound reduced TNF-α levels by approximately 40% in macrophage cultures stimulated with lipopolysaccharide (LPS).

- Cell Proliferation Assays : In cancer research contexts, biphospholanes have been shown to affect cell proliferation rates. The compound demonstrated cytotoxic effects on certain cancer cell lines at specific concentrations.

- Mechanistic Insights : Mechanistic studies have revealed that this compound may exert its effects through modulation of signaling pathways associated with cell survival and apoptosis.

属性

IUPAC Name |

1-tert-butyl-2-(1-tert-butylphospholan-2-yl)phospholane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32P2/c1-15(2,3)17-11-7-9-13(17)14-10-8-12-18(14)16(4,5)6/h13-14H,7-12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNUZTRUIDRSJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1CCCC1C2CCCP2C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。